Cas no 143120-47-2 (Zhebeirine)
Zhebeirine structure
Product Name:Zhebeirine
Numero CAS:143120-47-2
MF:C27H43NO2
MW:413.63600
CID:177908
PubChem ID:10597859
Update Time:2024-11-04
Zhebeirine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cevan-6-one,3-hydroxy-, (3b,5a,25a)-
- (-)-Zhebeirine
- 25-Epieduardine
- Benzo[7,8]fluoreno[2,1-b]quinolizine,cevan-6-one deriv.
- Puqiedinone
- Zhebeirine
- DTXSID501318154
- CS-0134749
- Cevan-6-one, 3-hydroxy-, (3beta,5alpha,25alpha)-
- AKOS040763741
- (1R,2S,6R,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
- D85031
- 143120-47-2
- HY-N7600
- DA-68828
-
- Inchi: InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1
- Chiave InChI: MWBJDDYEYGDWCZ-PAYGNFRXSA-N
- Sorrisi: C1C[C@]2(C)[C@@]3([H])C[C@]4([H])[C@@]([H])(CC[C@]5([H])[C@@H](C)[C@]6([H])CC[C@@H](C)CN6C[C@]54[H])[C@]3([H])CC(=O)[C@@]2([H])C[C@H]1O
Proprietà calcolate
- Massa esatta: 413.329379614g/mol
- Massa monoisotopica: 413.329379614g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 30
- Conta legami ruotabili: 0
- Complessità: 707
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.3
- Superficie polare topologica: 40.5Ų
Zhebeirine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0134749-1mg |
Zhebeirine |
143120-47-2 | 1mg |
$240.0 | 2022-04-27 | ||
| MedChemExpress | HY-N7600-1mg |
Zhebeirine |
143120-47-2 | 1mg |
¥900 | 2024-07-19 | ||
| MedChemExpress | HY-N7600-5mg |
Zhebeirine |
143120-47-2 | 5mg |
¥2250 | 2024-07-19 | ||
| TargetMol Chemicals | TN6913-10 mg |
Zhebeirine |
143120-47-2 | 98% | 10mg |
¥ 2,280 | 2023-07-10 | |
| TargetMol Chemicals | TN6913-1 mL * 10 mM (in DMSO) |
Zhebeirine |
143120-47-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1620 | 2023-09-15 | |
| TargetMol Chemicals | TN6913-10mg |
Zhebeirine |
143120-47-2 | 10mg |
¥ 2280 | 2024-07-19 | ||
| TargetMol Chemicals | TN6913-1 ml * 10 mm |
Zhebeirine |
143120-47-2 | 1 ml * 10 mm |
¥ 1620 | 2024-07-19 | ||
| Aaron | AR01RUC5-10mg |
Cevan-6-one, 3-hydroxy-, (3β,5α,25α)- |
143120-47-2 | 98% | 10mg |
$299.00 | 2025-02-12 | |
| Aaron | AR01RUC5-5mg |
Cevan-6-one, 3-hydroxy-, (3β,5α,25α)- |
143120-47-2 | 98% | 5mg |
$165.00 | 2025-02-12 |
Zhebeirine Letteratura correlata
-
1. Chemistry, bioactivity and geographical diversity of steroidal alkaloids from the Liliaceae familyHui-Jun Li,Yan Jiang,Ping Li Nat. Prod. Rep. 2006 23 735
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi di tipo Cerveratrum
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi steroidi Alcaloidi di tipo Cerveratrum
143120-47-2 (Zhebeirine) Prodotti correlati
- 25650-68-4(Ebeiedinone)
- 151003-96-2(3,6-Cevanediol; (3β,5α,20β,25β)-form, 6-Ketone)
- 103805-68-1(Cevan-3-one, 6-hydroxy-, (5α,6β,17β)-)
- 117695-02-0(5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-)
- 151003-95-1(3,6-Cevanediol; (3β,5α,20β,25α)-form, 6-Ketone)
- 119766-92-6(Cevan-6-one,3,16-dihydroxy-, (3b,5a,16b)- (9CI))
- 150133-32-7(3,6-Cevanediol; (3β,5α,6β,17β,20β,22β,25β)-form, 6-Ketone)
- 96997-98-7(Delavinone)
- 103530-47-8(3,6-Cevanediol; (3β,5α,17β,22β,25β)-form, 6-Ketone)
- 142768-81-8(12,3,6a-Ethanylylidene-9,11a-methanoazuleno[2,1-b]azocin-11(6bH)-one,1-ethyldodecahydro-6,8-dihydroxy-3,10-dimethyl-,(3R,6S,6aR,6bR,8R,9R,10S,11aR,12R,12aR,14R)- (9CI))
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso